Cas no 1337532-54-3 (5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole)
5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
- 1-(5-bromo-2,3-dihydroindol-1-yl)-2-(2,5-difluorophenyl)ethanone
- 5-bromo-1[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
- 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
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- MDL: MFCD31583092
- Inchi: 1S/C16H12BrF2NO/c17-12-1-4-15-10(7-12)5-6-20(15)16(21)9-11-8-13(18)2-3-14(11)19/h1-4,7-8H,5-6,9H2
- InChI Key: VABCKUZSJTWHQV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CCN2C(CC1C=C(C=CC=1F)F)=O
Computed Properties
- Exact Mass: 351.00703 g/mol
- Monoisotopic Mass: 351.00703 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.3
- Molecular Weight: 352.17
5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 183736-5g |
5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole, 95% |
1337532-54-3 | 95% | 5g |
$1403.00 | 2023-09-09 |
5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole
5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole (CAS No. 1337532-54-3)
The compound 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole (CAS No. 1337532-54-3) is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its indole core, a heterocyclic aromatic system, which is substituted with a bromine atom at the 5-position and a (2,5-difluorophenyl)acetyl group at the 1-position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of indole derivatives in drug discovery, particularly in the development of anticancer agents. The bromine substitution at the 5-position of the indole ring is known to enhance the molecule's stability and bioavailability, while the (2,5-difluorophenyl)acetyl group introduces additional electronic effects that can modulate biological activity. Researchers have explored the ability of this compound to inhibit key enzymes involved in cancer progression, such as kinases and proteases. These findings suggest that 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole could serve as a lead compound for the development of novel anticancer therapies.
In addition to its medicinal applications, this compound has also been investigated for its potential in materials science. The indole core is known to exhibit fluorescence properties under specific conditions, making it a candidate for use in fluorescent sensors or organic light-emitting diodes (OLEDs). Recent advancements in synthetic methodologies have enabled the precise control of substituent placement on the indole ring, further enhancing its optical properties. For instance, studies have demonstrated that the fluorine atoms in the (2,5-difluorophenyl)acetyl group can significantly influence the emission wavelength of the compound, making it suitable for applications in bioimaging or environmental sensing.
The synthesis of 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole typically involves a combination of nucleophilic aromatic substitution and acylation reactions. Researchers have optimized these processes to achieve high yields and excellent purity levels. Notably, green chemistry principles have been incorporated into some synthetic protocols to minimize waste and reduce environmental impact. These advancements not only improve the scalability of production but also align with current industry trends toward sustainable chemical manufacturing.
Furthermore, computational studies have provided valuable insights into the molecular interactions of this compound with biological targets. Molecular docking simulations have revealed that indole derivatives like this one can bind effectively to protein pockets due to their rigid structure and diverse substituents. This property makes them promising candidates for drug delivery systems or as scaffolds for combinatorial library design.
In conclusion, 5-Bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole (CAS No. 1337532-54-3) is a versatile compound with multifaceted applications across various scientific domains. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new properties and potential uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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